![molecular formula C12H18Cl3NO B2461809 双(2-氯乙基)[(3-甲氧基苯基)甲基]胺盐酸盐 CAS No. 565460-76-6](/img/structure/B2461809.png)

双(2-氯乙基)[(3-甲氧基苯基)甲基]胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Bis(2-chloroethyl)methylamine” is an alkylating agent that was formerly used as a war gas . It has a molecular weight of 156.054 . It’s used as an antineoplastic in Hodgkin’s disease and lymphomas . It’s also used as a starting material to synthesize piperazine derivatives .

Synthesis Analysis

The synthesis of “Bis(2-chloroethyl)methylamine” involves the reaction of thionyl chloride with diethanolamine .

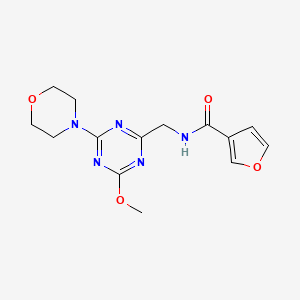

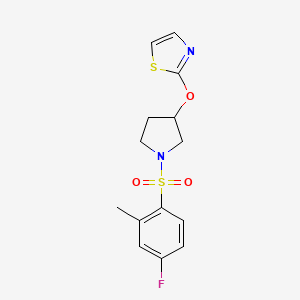

Molecular Structure Analysis

The molecular formula of “Bis(2-chloroethyl)methylamine” is C5H11Cl2N . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

“Bis(2-chloroethyl)methylamine” is used as a starting material to synthesize piperazine derivatives .

Physical and Chemical Properties Analysis

“Bis(2-chloroethyl)methylamine” has a molecular weight of 156.054 .

科学研究应用

皮肤毒性研究

化学合成和构建块

旧品牌信息

总之,美法仑盐酸盐在癌症治疗、DNA损伤研究和生化研究中起着至关重要的作用。 其独特的性质使其在治疗和研究目的方面都具有价值 . 如果你需要更多细节或其他应用,请随时询问! 😊

作用机制

Target of Action

Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is a type of nitrogen mustard, which are cytotoxic organic compounds . The primary targets of this compound are DNA molecules within cells .

Mode of Action

The compound interacts with its targets by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The formation of ICLs by the compound disrupts the normal biochemical pathways of DNA replication and transcription . This disruption prevents the cell from correctly copying or reading its DNA, leading to cell death .

Pharmacokinetics

It is known that nitrogen mustards, in general, are rapidly absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in urine .

Result of Action

The result of the compound’s action is the death of cells due to the disruption of DNA replication and transcription . This makes it effective as a chemotherapeutic agent, as it can kill rapidly dividing cancer cells .

Action Environment

The action, efficacy, and stability of Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and alter its effects .

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO.ClH/c1-16-12-4-2-3-11(9-12)10-15(7-5-13)8-6-14;/h2-4,9H,5-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMDKLNNDWPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(CCCl)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)

![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)

![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)